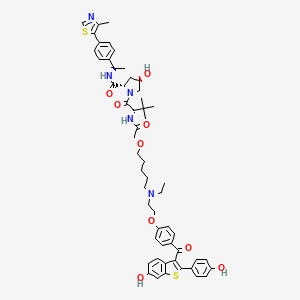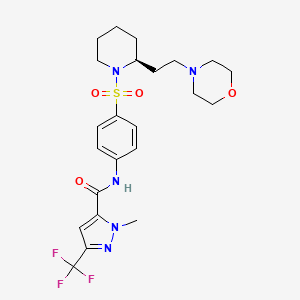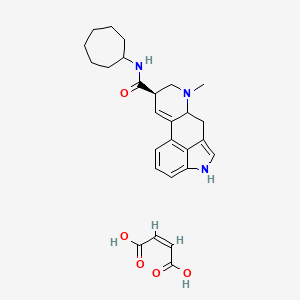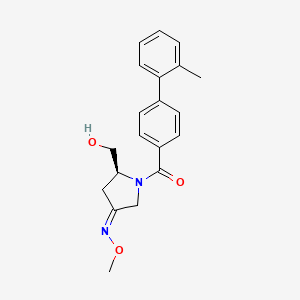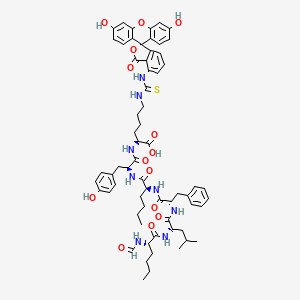
F-Chemotactic peptide-fluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-Chemotactic peptide-fluorescein is a fluorescent label.
Applications De Recherche Scientifique
1. Role in Inflammation and Host Defense
F-Chemotactic peptide-fluorescein, particularly formyl-peptide receptors (FPRs), are critical in leukocyte accumulation at inflammation sites and microbial infections. These receptors interact with a variety of pro- and anti-inflammatory ligands, contributing to diverse disease pathologies including amyloidosis, Alzheimer's disease, prion disease, and HIV. This highlights their potential as therapeutic targets in managing inflammation-related diseases (Le et al., 2002), (Li & Ye, 2013).
2. Chemotactic Responses and Cell Signaling
F-Chemotactic peptides, such as annexin 1 N-terminal peptide and LL-37, can activate leukocyte chemotaxis and cell signaling through FPR family members. These interactions play pivotal roles in regulating leukocyte migration into inflamed tissue, contributing to both innate and adaptive immunity (Ernst et al., 2004), (Yang et al., 2000).
3. Biosensors and Molecular Imaging
F-Chemotactic peptide-fluorescein, in conjunction with graphene oxide and fluorescein isothiocyanate, has been used to develop fluorescent biosensors for analyzing peptide-receptor interactions. These biosensors are promising for molecular imaging in cancer diagnosis, offering insights into protein functions in cells (Bianying et al., 2013).
4. Exploring Chemotactic Mechanisms
Studies have elucidated the chemotactic effects and specificity of formylated peptides, contributing to our understanding of chemotaxis in immune responses. These insights are vital for comprehending the underlying mechanisms of immune cell migration and the potential of chemotactic peptides as therapeutic agents (Kőhidai et al., 2003).
5. Roles in Mucosal Immune System
FPRs, including variants influenced by F-Chemotactic peptide-fluorescein, are not just limited to phagocytes but are also expressed in nonhematopoietic cells like epithelial cells. They play significant roles in maintaining mucosal homeostasis, especially in regulating the interactions between microbiota and host cells at various mucosal surfaces (Jeong & Bae, 2020).
6. Radiolabeling for Imaging
F-Chemotactic peptides have been used in developing methodologies for radiolabeling, enhancing the routine application of radiolabeled peptides in receptor imaging and quantification of receptor status, particularly in cancer diagnostics (Poethko et al., 2004).
Propriétés
Numéro CAS |
117576-09-7 |
|---|---|
Nom du produit |
F-Chemotactic peptide-fluorescein |
Formule moléculaire |
C64H76N8O14S |
Poids moléculaire |
1213.41 |
Nom IUPAC |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)carbamothioylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H76N8O14S/c1-5-7-18-47(66-36-73)56(77)69-50(31-37(3)4)58(79)71-51(32-38-15-10-9-11-16-38)59(80)67-48(19-8-6-2)57(78)70-52(33-39-22-24-40(74)25-23-39)60(81)68-49(61(82)83)20-12-13-30-65-63(87)72-46-21-14-17-45-55(46)62(84)86-64(45)43-28-26-41(75)34-53(43)85-54-35-42(76)27-29-44(54)64/h9-11,14-17,21-29,34-37,47-52,74-76H,5-8,12-13,18-20,30-33H2,1-4H3,(H,66,73)(H,67,80)(H,68,81)(H,69,77)(H,70,78)(H,71,79)(H,82,83)(H2,65,72,87)/t47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
SZERHIDJPVWUOG-UTEXNEJUSA-N |
SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC=CC4=C3C(=O)OC45C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C(=O)O)NC=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
F-Chemotactic peptide-fluorescein; Fnlpntl-fluorescein; N-Formyl-nle-leu-phe-nle-tyr-lys-fluorescein; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



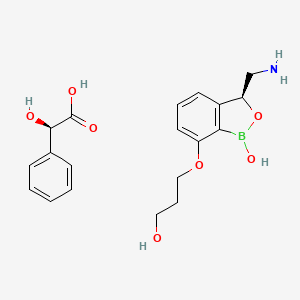

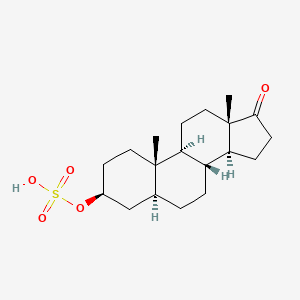
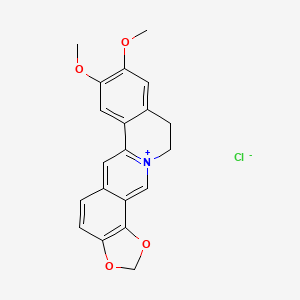
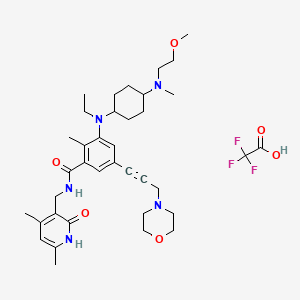
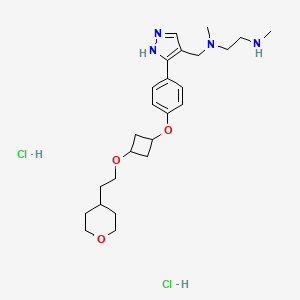
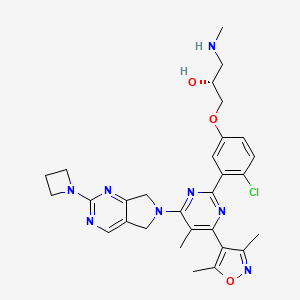
![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
